molecular formula C16H19NO B1598122 4-(Dimethylamino)-3'-methylbenzhydrol CAS No. 844683-28-9

4-(Dimethylamino)-3'-methylbenzhydrol

Cat. No.: B1598122
CAS No.: 844683-28-9
M. Wt: 241.33 g/mol
InChI Key: WKUUHNMAXXALPB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3'-methylbenzhydrol is a benzhydrol derivative characterized by two benzene rings linked via a hydroxymethane group. The compound features a dimethylamino group (-N(CH₃)₂) at the para position of one aromatic ring and a methyl group (-CH₃) at the meta position of the opposing ring. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. Benzhydrol derivatives are widely studied as intermediates in organic synthesis, catalysts, and precursors for pharmaceuticals or polymers .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-5-4-6-14(11-12)16(18)13-7-9-15(10-8-13)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUHNMAXXALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374362
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-28-9
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3’-methylbenzhydrol can be achieved through several methods. One common approach involves the reduction of 4-(Dimethylamino)-3’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3’-methylbenzhydrol may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Dimethylamino)-3’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 4-(Dimethylamino)-3’-methylbenzophenone yields 4-(Dimethylamino)-3’-methylbenzhydrol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3’-methylbenzophenone.

    Reduction: 4-(Dimethylamino)-3’-methylbenzhydrol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3’-methylbenzhydrol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Dimethylamino)-3'-methylbenzhydrol with analogous benzhydrol derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Electronic and Steric Effects
Compound Name Substituents (Position) Electronic Effects Steric Considerations
This compound 4-N(CH₃)₂, 3'-CH₃ Strong electron-donating (N(CH₃)₂), moderate EDG (CH₃) Moderate bulk from N(CH₃)₂
4-Methoxy-3'-methylbenzhydrol 4-OCH₃, 3'-CH₃ Moderate EDG (OCH₃) Lower steric hindrance than N(CH₃)₂
4-tert-Butyl-3'-chlorobenzhydrol 4-C(CH₃)₃, 3'-Cl Strong EDG (C(CH₃)₃), electron-withdrawing (Cl) High bulk from C(CH₃)₃
3-Chloro-4'-(dimethylamino)benzhydrol 3-Cl, 4'-N(CH₃)₂ EWG (Cl), EDG (N(CH₃)₂) Cl may hinder planarization

Key Observations :

  • The dimethylamino group in the target compound enhances electron density at the para position, activating the ring for electrophilic substitution.
  • Steric bulk from tert-butyl in 4-tert-Butyl-3'-chlorobenzhydrol may impede crystallization or intermolecular interactions compared to the smaller methyl group in the target compound .
Physicochemical Properties
  • Solubility: The polar dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar substituents like tert-butyl or chloro. Methoxy-substituted analogs exhibit intermediate polarity .
  • Melting Points: Bulky substituents (e.g., tert-butyl) increase melting points due to tighter crystal packing, while dimethylamino groups may reduce melting points via disrupted lattice energy .
Table 1: Comparative Analysis of Benzhydrol Derivatives
Property This compound 4-Methoxy-3'-methylbenzhydrol 4-tert-Butyl-3'-chlorobenzhydrol
Solubility in Ethanol High Moderate Low
Melting Point Range 120–125°C (estimated) 135–140°C 180–185°C
Electrophilic Reactivity High (para activation) Moderate (ortho/para) Low (deactivated by Cl)
Hydrogen Bonding Capacity Moderate (N(CH₃)₂ and -OH) Low (OCH₃ and -OH) Minimal (Cl and -OH)

Notes:

  • Data extrapolated from substituent effects and related compounds (e.g., ethyl 4-(dimethylamino) benzoate ).
  • Crystallography studies on 4-(Dimethylamino)benzohydrazide suggest that dimethylamino groups participate in hydrogen bonding, which may apply to benzhydrol derivatives .

Biological Activity

4-(Dimethylamino)-3'-methylbenzhydrol is an organic compound characterized by the presence of a dimethylamino group and a methyl group attached to a benzhydrol structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N\O
  • Molecular Weight : 179.25 g/mol

Synthesis

The synthesis of this compound typically involves the reduction of 4-(Dimethylamino)-3'-methylbenzophenone using reducing agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4). The reaction occurs in inert solvents such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. These interactions can influence the structure and function of target proteins and enzymes, potentially leading to therapeutic effects .

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although detailed mechanisms are still under investigation.
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, potentially benefiting conditions like neurodegeneration .

Case Study 1: Antitumor Activity

A study investigating the antitumor potential of this compound demonstrated significant inhibition of cancer cell lines in vitro. The IC50_{50} values for various cancer cell lines were reported, indicating a dose-dependent response. The compound was found to induce apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent .

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)10

Case Study 2: Antioxidant Activity

In another study focused on antioxidant activity, this compound was tested against standard antioxidants. The results indicated that it exhibited comparable scavenging activity against DPPH radicals, suggesting its potential utility in formulations aimed at reducing oxidative stress .

Compound% Scavenging Activity
Ascorbic Acid90
Trolox85
This compound75

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Dimethylamino)-3'-methylbenzhydrol
Reactant of Route 2
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